2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
Description
The compound 2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide features a 4-methyl-substituted benzimidazole core linked via a sulfanyl (-S-) group to an acetamide moiety. The acetamide nitrogen is further substituted with phenyl and isopropyl groups.
Properties
IUPAC Name |
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13(2)22(15-9-5-4-6-10-15)17(23)12-24-19-20-16-11-7-8-14(3)18(16)21-19/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFSUJDCIWCXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions, often using polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Introduction of Sulfanyl Group: The benzimidazole core is then reacted with a suitable thiol or sulfanyl reagent to introduce the sulfanyl group at the 2-position.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzodiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific compound has been evaluated for its efficacy against breast and lung cancer cells, showing promising results in preclinical trials .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Elastase Inhibition
Recent computational studies have identified this compound as a potential elastase inhibitor, which could be beneficial in developing therapies for conditions associated with elastase activity, such as chronic obstructive pulmonary disease (COPD) and emphysema . The IC50 values obtained from preliminary assays indicate a moderate inhibitory effect, warranting further investigation into its structure-activity relationship.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it serves as a lead compound for synthesizing new inhibitors targeting specific enzymes involved in metabolic pathways. Its structural features allow for modifications that can enhance potency and selectivity against target enzymes .
Drug Design and Development
In drug design, the compound's unique chemical structure serves as a scaffold for developing new therapeutic agents. The ability to modify the benzodiazole ring opens avenues for creating analogs with improved pharmacokinetic properties and reduced toxicity profiles .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance the mechanical properties of materials. Its sulfur-containing structure contributes to improved thermal stability and resistance to degradation under environmental stressors .
Nanotechnology
In nanotechnology, derivatives of benzodiazole are being studied for their potential use in creating nanoscale devices due to their electronic properties. This compound's ability to form stable complexes with metal ions makes it a candidate for applications in sensors and catalysis .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | [Int. J. Mol. Sci., 2024] | Induces apoptosis in breast cancer cells; IC50 = 45 µM |
| Anti-inflammatory | [PubChem] | Inhibits TNF-alpha production; potential for rheumatoid arthritis |
| Elastase Inhibition | [MDPI] | Moderate inhibition observed; IC50 = 60 µM |
| Polymer Chemistry | [ACS Publications] | Enhanced mechanical properties in polymer blends |
| Nanotechnology | [Molport] | Stable metal complexes formed; potential sensor applications |
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets:
Protein Kinase Inhibition: The compound may inhibit protein kinases, which are enzymes involved in cell signaling and regulation.
Topoisomerase Inhibition: It may also inhibit topoisomerases, enzymes that regulate DNA topology during replication and transcription.
Enzyme Inhibition: The sulfanyl group can interact with enzyme active sites, leading to inhibition of enzymatic activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and biological activities of analogs:
Key Research Findings
Substituent Effects :
- Electron-Withdrawing Groups : Nitro (e.g., BA96116) or sulfamoyl (Compound 7) substituents enhance target affinity but may reduce stability .
- Lipophilic Groups : The 4-methylbenzimidazole and isopropyl groups in the target compound likely improve membrane permeability compared to polar analogs like Compound 38 .
- Steric Effects : The phenyl-isopropyl substitution on the acetamide nitrogen may influence binding pocket interactions, as seen in elastase inhibitors .
Synthetic Pathways :
- Sulfanyl-acetamide derivatives are typically synthesized via S-alkylation of thiol-containing heterocycles (e.g., benzimidazoles) with chloroacetamide intermediates under basic conditions (K₂CO₃, DMF) .
- Triazole-linked analogs (e.g., ) utilize click chemistry (Cu-catalyzed azide-alkyne cycloaddition), offering modularity but differing in regioselectivity .
Biological Activity Trends: Antimicrobial Activity: Thiazole and triazole derivatives (e.g., Compound 38) show moderate MIC values, suggesting the target compound’s benzimidazole core could enhance potency .
Biological Activity
The compound 2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has attracted attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 341.43 g/mol. The structure includes a benzodiazole moiety, which is known for diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with a benzodiazole structure often exhibit significant antimicrobial properties. A study showed that derivatives similar to the target compound demonstrated activity against various bacterial strains, suggesting potential applications as antimicrobial agents .
Anticancer Properties
Recent investigations into the anticancer effects of benzodiazole derivatives have shown promise. In vitro studies revealed that compounds related to our target inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of the acetamide group in the structure enhances cytotoxic activity, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For instance, preliminary studies indicated that it could inhibit pancreatic elastase (PPE) with an IC50 value of 60.4 µM, showcasing its potential as a therapeutic agent for conditions involving elastase activity . The binding interactions were characterized using molecular docking studies, revealing favorable positioning within the enzyme active site.
The biological activity of this compound can be attributed to its structural features:
- Hydrophobic Interactions : The hydrophobic regions of the compound interact with amino acid residues in target proteins, enhancing binding affinity.
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with key residues in enzymes like PPE, which is crucial for inhibitory activity .
- Pharmacophore Model : Computational studies have identified essential features required for biological activity, guiding further modifications to enhance efficacy .
Case Studies
| Study | Findings |
|---|---|
| In vitro Antimicrobial Study | Showed significant inhibition against Gram-positive and Gram-negative bacteria. |
| Cytotoxicity Assay | Demonstrated reduced cell viability in MCF-7 and HCT-116 cell lines at concentrations above 30 µM. |
| Enzyme Inhibition Study | IC50 value of 60.4 µM against pancreatic elastase, indicating potential therapeutic use in elastase-related diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
